N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine
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Overview
Description
N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine is an organic compound that features a naphthalene ring substituted with a methoxy group and a cycloheptanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine typically involves the reaction of 4-methoxynaphthalen-1-ylmethanol with cycloheptanamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like naphthaldehydes, reduced products such as dihydronaphthalenes, and substituted amine derivatives .
Scientific Research Applications
N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The methoxy group and the amine moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to fully elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine: Similar in structure but lacks the cycloheptanamine moiety.
4-Methoxy-1-naphthol: Contains the methoxy-naphthalene structure but differs in functional groups.
1-(4-Methoxynaphthalen-1-yl)ethanone: Shares the methoxy-naphthalene core but has different substituents.
Uniqueness
N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine is unique due to the presence of both the methoxy-naphthalene and cycloheptanamine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-21-19-13-12-15(17-10-6-7-11-18(17)19)14-20-16-8-4-2-3-5-9-16/h6-7,10-13,16,20H,2-5,8-9,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXVPAGUDVEXNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355119 |
Source
|
Record name | N-[(4-Methoxynaphthalen-1-yl)methyl]cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-08-0 |
Source
|
Record name | N-[(4-Methoxynaphthalen-1-yl)methyl]cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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